molecular formula C20H21N3O5S2 B3302823 4-methoxy-3-(N-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide CAS No. 919033-65-1

4-methoxy-3-(N-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B3302823
CAS No.: 919033-65-1
M. Wt: 447.5 g/mol
InChI Key: PLBJQHCZQMMKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(N-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring dual aromatic systems and multiple functional groups. The compound comprises:

  • A central benzene ring substituted with a methoxy group at position 3.
  • A benzenesulfonamido group at position 3, modified with an N-methyl moiety.
  • A sulfonamide group at position 1, linked to a pyridin-3-ylmethyl substituent.

The pyridine moiety may enhance solubility and facilitate π-π stacking interactions in biological targets.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-23(30(26,27)17-8-4-3-5-9-17)19-13-18(10-11-20(19)28-2)29(24,25)22-15-16-7-6-12-21-14-16/h3-14,22H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBJQHCZQMMKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-3-(N-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative with significant biological activity, particularly as a leukotriene receptor antagonist. This compound has garnered attention due to its potential therapeutic applications in respiratory conditions and its role in modulating various biological pathways.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H18N2O4S2\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}_{2}

It features a sulfonamide group, which is crucial for its biological activity. The presence of the methoxy and pyridine groups enhances its pharmacological profile.

Antagonistic Properties

Research indicates that this compound acts as a potent leukotriene receptor antagonist, with a dissociation constant (Ki) of 0.42 nM for displacing [^3H]LTD4 on guinea pig lung membranes. This high affinity suggests effective modulation of bronchoconstriction mechanisms, making it a candidate for treating asthma and other respiratory diseases.

Efficacy in Animal Models

In vivo studies have demonstrated an oral effective dose (ED50) of 1.14 μmol/kg against LTD4-induced bronchoconstriction in guinea pigs, highlighting its potential for oral administration in therapeutic settings. The compound's pharmacodynamics suggest it may provide relief from symptoms associated with leukotriene-mediated conditions.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications to the sulfonamide and aromatic rings can significantly influence its potency and selectivity. Comparative analysis with similar compounds, such as ZD3523, shows that variations in aryl substitutions lead to differing biological activities.

CompoundKi (nM)ED50 (μmol/kg)Biological Activity
This compound0.421.14Leukotriene receptor antagonist
ZD3523TBDTBDTBD

Study on Respiratory Conditions

A study conducted on guinea pigs demonstrated that administration of the compound significantly reduced bronchoconstriction induced by leukotrienes. The results indicated that the compound could effectively block the receptors responsible for these responses, thus providing a potential therapeutic pathway for asthma management.

Antiviral Activity Exploration

While primarily studied for its antagonistic properties, preliminary investigations into antiviral activities have shown promise. Similar compounds within the sulfonamide class have exhibited antiviral effects by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication. This mechanism warrants further exploration for potential applications against viral infections like Hepatitis B virus (HBV) .

Comparison with Similar Compounds

Structural Complexity and Bioactivity

  • Target Compound vs. Y050-2656: Both feature pyridin-3-ylmethyl and sulfonamide groups, but Y050-2656 replaces the N-methylbenzenesulfonamido with a piperidine sulfonyl group.
  • Target Compound vs. Y050-2709 : Y050-2709 lacks the pyridine and benzenesulfonamido groups, resulting in lower molecular weight (272.32 vs. ~447). This simplicity may improve synthetic accessibility but reduce target specificity .

Substituent Effects on Pharmacokinetics

  • Fluorine and Thiophene () : The ethoxy-fluoro-thiophene analog (392.47 g/mol) demonstrates how electronegative substituents (e.g., fluorine) can enhance metabolic stability. The thiophene’s sulfur atom may introduce unique electronic interactions .
  • Piperazine in V029-6187 : The piperazine ring in V029-6187 introduces basic nitrogen atoms, likely improving aqueous solubility. However, its higher molecular weight (610.69) may limit oral bioavailability compared to the target compound .

Sulfonamide Diversity and Binding Interactions

  • Dual Sulfonamides: The target compound and V029-6187 both possess dual sulfonamide groups, which are critical for hydrogen bonding with enzymes (e.g., kinases or proteases).
  • Pyridine vs. Thiazole () : Compounds like 4d and 4e from feature thiazole rings instead of pyridine. Thiazoles’ sulfur and nitrogen atoms could modulate electron distribution, affecting binding to targets like ATP-binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-3-(N-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide
Reactant of Route 2
4-methoxy-3-(N-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.